molecular formula C19H16O5 B1623854 Isocromil CAS No. 57009-15-1

Isocromil

Cat. No.: B1623854
CAS No.: 57009-15-1
M. Wt: 324.3 g/mol
InChI Key: YLQMFQKRHQCFBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isocromil involves the reaction of 2-isopropoxyphenyl with 4-oxo-4H-chromene-6-carboxylic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isocromil has a wide range of applications in scientific research:

Mechanism of Action

Isocromil exerts its effects by inhibiting the release of inflammatory mediators from cells such as eosinophils, neutrophils, and mast cells. It blocks the activation of these cells, thereby preventing the release of histamine, prostaglandins, and leukotrienes, which are responsible for allergic reactions and asthma symptoms .

Similar Compounds:

Uniqueness of this compound: this compound is unique in its specific inhibition of mediator release from a variety of inflammatory cells, making it highly effective in treating allergic reactions and asthma. Its molecular structure allows for targeted action, reducing the likelihood of side effects compared to other similar compounds .

Properties

57009-15-1

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

4-oxo-2-(2-propan-2-yloxyphenyl)chromene-6-carboxylic acid

InChI

InChI=1S/C19H16O5/c1-11(2)23-16-6-4-3-5-13(16)18-10-15(20)14-9-12(19(21)22)7-8-17(14)24-18/h3-11H,1-2H3,(H,21,22)

InChI Key

YLQMFQKRHQCFBI-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)C(=O)O

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2'-isopropoxy-flavone-6-carbonyl-chloride (4.3 g) prepared according to Example 18, dissolved in anhydrous benzene (40 ml) was treated with N-hydroxyethyl-morpholine (3.2 g) and pyridine (1 ml) at room temperature for 24 hours. The benzene solution was washed with aqueous citric acid 40% with sodium bicarbonate and water, then evaporated to dryness. The residue, crystallised from acetone, gave morpholinoethyl-ester of 6-carboxy-2'-isopropoxy-flavone (3.6 g; m.p. 133°-135° C.).
Name
2'-isopropoxy-flavone-6-carbonyl-chloride
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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